![molecular formula C14H14N2O3 B5571554 N-(2,4-dimethoxyphenyl)nicotinamide](/img/structure/B5571554.png)
N-(2,4-dimethoxyphenyl)nicotinamide
Overview
Description
N-(2,4-dimethoxyphenyl)nicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-tumor properties. It was first identified in the 1980s as a compound with promising activity against cancer cells, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Cosmeceutical Applications
Niacinamide, a derivative of nicotinic acid, has become a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells . It influences human DNA repair and cellular stress responses, and has been widely leveraged as a multipurpose antiaging ingredient .
Therapeutic Applications
The intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis . It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .
Antioxidant Activity
Niacinamide has potent antioxidant activity, which can decrease sallowness (i.e., yellowing) of the skin . This property is beneficial in skincare, particularly in products designed for aging skin .
Antibacterial and Antibiofilm Properties
Nicotinamide and its derivatives have been investigated for their antibacterial and antibiofilm properties . For instance, the derivative ND4 was found to be a promising inhibitor candidate against Enterococcus faecalis .
Antimicrobial, Antifungal, and Anti-HIV Properties
Nicotinamide has been studied for its antimicrobial, antifungal, and anti-HIV properties . These properties make it a potential candidate for the development of new therapeutic agents .
Hair and Scalp Health
Nicotinamide has properties that promote hair growth, prevent gray hair, increase hair elasticity, and treat conditions like dandruff and itching . These properties make it a valuable ingredient in hair care products .
Mechanism of Action
Target of Action
N-(2,4-dimethoxyphenyl)nicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide is an amide derivative of vitamin B3 and plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage . .
Mode of Action
Nicotinamide is involved in cellular energy metabolism, DNA repair, and regulation of transcription processes . It serves as a coenzyme for hundreds of dehydrogenases in redox reactions .
Biochemical Pathways
Nicotinamide is a key player in the NAD salvage pathway, which is the primary pathway for NAD synthesis in mammals . In this pathway, the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted to NAD . N-(2,4-dimethoxyphenyl)nicotinamide, being a derivative of nicotinamide, might also be involved in this pathway, but specific studies are needed to confirm this.
Pharmacokinetics
Nicotinamide is known to be absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excreted via the kidneys . The ADME properties of N-(2,4-dimethoxyphenyl)nicotinamide might be similar, but specific studies are needed to confirm this.
Result of Action
Nicotinamide is known to have a neuroprotective effect and can reduce the incidence of non-melanoma skin cancers . It is also involved in cellular energy metabolism and DNA repair .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-11-5-6-12(13(8-11)19-2)16-14(17)10-4-3-7-15-9-10/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRGJXQFXZQQNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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